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Compound of Interest

Compound Name:
1-Isopropyl-1H-imidazole-4-

carbaldehyde

CAS No.: 194366-34-2

Cat. No.: B065951

Get Quote

1-isopropyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound of significant interest

in medicinal chemistry and drug development. As a functionalized imidazole, it serves as a

versatile building block for the synthesis of more complex molecules, including potential

therapeutic agents. Its structure, comprising an N-substituted imidazole ring coupled with a

reactive aldehyde group, necessitates precise analytical characterization to ensure purity,

confirm identity, and understand its chemical behavior.

This guide provides a comprehensive technical overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) characteristics of 1-isopropyl-1H-imidazole-4-
carbaldehyde. As a Senior Application Scientist, the following narrative is structured not as a

rigid template, but as a logical workflow for structural verification, moving from the broad

strokes of molecular mass to the fine details of atomic connectivity. The protocols and

interpretations are grounded in established spectroscopic principles and field-proven insights,

ensuring both scientific accuracy and practical utility for researchers and drug development

professionals.
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Part 1: ¹H and ¹³C NMR Spectroscopy – Mapping the
Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure

elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily

¹H and ¹³C, we can assemble a detailed map of the molecule's framework and the chemical

environment of each atom. For an unsymmetrical molecule like 1-isopropyl-1H-imidazole-4-
carbaldehyde, NMR provides unambiguous evidence of its constitution.

The N-isopropyl substitution is critical as it prevents the proton tautomerism often seen in N-H

imidazoles, which can complicate spectra by causing signal broadening or the appearance of

multiple species in solution.[1][2] This N-substitution leads to a single, well-defined set of

signals, simplifying interpretation.

¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of each signal

reveal the electronic environment, the number of neighboring protons, and the relative number

of protons, respectively.

Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Assigned
Proton

Label

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Aldehyde-H Hf 9.85 Singlet (s) - 1H

Imidazole-H2 Ha 7.95 Singlet (s) - 1H

Imidazole-H5 Hb 7.80 Singlet (s) - 1H

Isopropyl-CH Hc 4.65 Septet (sept) ~6.8 1H

Isopropyl-

CH₃
Hd, He 1.50 Doublet (d) ~6.8 6H
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Causality and Interpretation:

Aldehyde Proton (Hf, ~9.85 ppm): This proton is the most deshielded in the molecule. Its

position far downfield is a direct consequence of the powerful electron-withdrawing effect of

the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. It appears as a

singlet as it has no adjacent protons to couple with.[3][4]

Imidazole Protons (Ha, Hb, ~7.80-7.95 ppm): These aromatic protons reside in a region

typical for heterocyclic systems. The proton at the C2 position (Ha) is generally the most

downfield of the ring protons due to the inductive effect of the two adjacent nitrogen atoms.

[5] Both appear as singlets because they are separated by a quaternary carbon (C4) and the

N1-substituent, preventing vicinal coupling.

Isopropyl Methine Proton (Hc, ~4.65 ppm): The septet multiplicity is the classic signature of a

CH group coupled to six equivalent protons (two CH₃ groups), as dictated by the n+1 rule

(6+1=7). Its chemical shift is influenced by the adjacent electron-withdrawing nitrogen atom

of the imidazole ring.[4]

Isopropyl Methyl Protons (Hd, He, ~1.50 ppm): The six protons of the two methyl groups are

chemically equivalent. They appear as a single doublet because they are all coupled to the

single methine proton (n+1 rule: 1+1=2).[4][5]

Figure 1: ¹H NMR structural assignments for 1-isopropyl-1H-imidazole-4-carbaldehyde.

¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides complementary information about the carbon framework.

Given the lower natural abundance of the ¹³C isotope, spectra are typically acquired with proton

decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Assigned Carbon Label
Predicted Chemical Shift
(δ, ppm)

Aldehyde (C=O) Cf 186.0

Imidazole C2 Ca 142.5

Imidazole C4 Cc 140.0

Imidazole C5 Cb 129.0

Isopropyl CH Cd 51.5

Isopropyl CH₃ Ce 23.0

Causality and Interpretation:

Carbonyl Carbon (Cf, ~186.0 ppm): As with its attached proton, the aldehyde's carbonyl

carbon is the most deshielded carbon, appearing far downfield due to the high polarity of the

C=O bond.[3][6]

Imidazole Carbons (Ca, Cb, Cc, ~129.0-142.5 ppm): These carbons resonate in the aromatic

region. The precise assignment can be confirmed with 2D NMR techniques like HMBC

(Heteronuclear Multiple Bond Correlation), which would show correlations between these

carbons and specific protons. The C4 carbon, attached to the aldehyde, is expected to be

significantly downfield.

Isopropyl Carbons (Cd, Ce): These aliphatic carbons appear in the upfield region of the

spectrum. The methine carbon (Cd) is further downfield than the methyl carbons (Ce) due to

its direct attachment to the electronegative nitrogen atom.[5]

Part 2: Mass Spectrometry – Unveiling the Molecular
Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular

weight of a compound and deducing its structure by analyzing its fragmentation pattern upon

ionization. Electron Ionization (EI) is a common high-energy method that generates a molecular

ion (M⁺•) and a series of characteristic fragment ions.
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The molecular formula for 1-isopropyl-1H-imidazole-4-carbaldehyde is C₇H₁₀N₂O, giving it a

monoisotopic mass of 138.08 Da. The mass spectrum is therefore expected to show a

molecular ion peak at m/z 138.

Proposed EI Fragmentation Pathway
The fragmentation of the molecular ion is governed by the stability of the resulting cations and

neutral losses. For this molecule, key cleavages are expected at the aldehyde and the

isopropyl substituent. The imidazole ring itself is relatively stable and less prone to ring-opening

fragmentation.[7][8]

Key Predicted Fragment Ions

m/z Value Proposed Formula Description of Loss

138 [C₇H₁₀N₂O]⁺• Molecular Ion (M⁺•)

123 [C₆H₇N₂O]⁺
Loss of a methyl radical (•CH₃)

from the isopropyl group

109 [C₆H₉N₂]⁺
Loss of the formyl radical

(•CHO)

95 [C₄H₃N₂O]⁺
Loss of the isopropyl radical

(•C₃H₇)

Causality and Interpretation:

Loss of Methyl (m/z 123): A common fragmentation for isopropyl groups is the loss of a

methyl radical to form a more stable secondary carbocation.

Loss of Formyl Radical (m/z 109): Alpha-cleavage next to the carbonyl group is a

characteristic fragmentation pathway for aldehydes, resulting in the loss of the •CHO radical.

[9]

Loss of Isopropyl Radical (m/z 95): Cleavage of the N-C bond to the isopropyl group results

in the loss of a stable isopropyl radical, leaving a charged imidazole-4-carbaldehyde

fragment. This is often a very prominent peak.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b065951/docs?utm_src=pdf-body#introduction-the-structural-elucidation-of-a-key-synthetic-intermediate
https://pubmed.ncbi.nlm.nih.gov/17065098/
https://www.researchgate.net/publication/263017212_The_mass_spectra_of_imidazole_and_1-methylimidazole/download
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065951?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M]⁺•
m/z 138

[M - •CH₃]⁺
m/z 123- •CH₃

[M - •CHO]⁺
m/z 109

- •CHO

[M - •C₃H₇]⁺
m/z 95

- •C₃H₇

Click to download full resolution via product page

Figure 2: Proposed key fragmentation pathways for 1-isopropyl-1H-imidazole-4-
carbaldehyde in EI-MS.

Part 3: Validated Experimental Protocols
To ensure high-quality, reproducible data, adherence to standardized experimental protocols is

paramount.

Protocol 1: NMR Sample Preparation and Acquisition
This protocol is designed for standard high-field NMR spectrometers (≥400 MHz).

Sample Preparation:

Accurately weigh 5-10 mg of purified 1-isopropyl-1H-imidazole-4-carbaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. CDCl₃ is a good first choice for

general solubility and spectral window.

Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is

adequate for the spectrometer's probe (typically ~4-5 cm).

Instrument Setup (General):

Insert the sample into the spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b065951/docs?utm_src=pdf-body-img#introduction-the-structural-elucidation-of-a-key-synthetic-intermediate
https://www.benchchem.com/product/b065951/docs?utm_src=pdf-body#introduction-the-structural-elucidation-of-a-key-synthetic-intermediate
https://www.benchchem.com/product/b065951/docs?utm_src=pdf-body#introduction-the-structural-elucidation-of-a-key-synthetic-intermediate
https://www.benchchem.com/product/b065951/docs?utm_src=pdf-body#introduction-the-structural-elucidation-of-a-key-synthetic-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065951?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity (sharp, symmetrical solvent peak).

Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H Spectrum Acquisition:

Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).

Use a standard 30° or 45° pulse angle.

Set the relaxation delay (d1) to at least 1-2 seconds.

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its

known value.

¹³C Spectrum Acquisition:

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

Acquire a larger number of scans (e.g., 128 to 1024) due to the lower sensitivity of the ¹³C

nucleus.

Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at

77.16 ppm).

Protocol 2: Mass Spectrometry Sample Preparation and
Acquisition (GC-MS)
This protocol assumes analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an

EI source, suitable for a volatile compound.
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Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such

as dichloromethane or ethyl acetate.

GC Method:

Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a

split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm

film thickness, 5% phenyl polysiloxane).

Oven Program: Start at a low temperature (e.g., 50 °C, hold for 1 min), then ramp at a

moderate rate (e.g., 15 °C/min) to a final temperature that ensures elution (e.g., 280 °C,

hold for 5 min).

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

MS Method:

Interface Temperature: Set the transfer line temperature to be similar to the final GC oven

temperature (e.g., 280 °C) to prevent sample condensation.

Ion Source: Use a standard Electron Ionization (EI) source at 70 eV. Set the source

temperature to ~230 °C.

Mass Analyzer: Scan a mass range that encompasses the expected molecular ion and

fragments (e.g., m/z 40-300).

Data Analysis:

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the

compound.

Extract the mass spectrum from this peak.
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Identify the molecular ion peak and analyze the major fragment ions to confirm the

fragmentation pattern.

Part 4: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. Based on data for imidazole and related

aldehydes, 1-isopropyl-1H-imidazole-4-carbaldehyde should be handled with care.[10][11]

[12]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]

Storage: Store in a tightly sealed container to prevent moisture and air exposure. For long-

term stability, store in a cool, dry place, potentially under an inert atmosphere (e.g., argon or

nitrogen).[11]

Disposal: Dispose of the chemical and any contaminated materials in accordance with local,

state, and federal regulations for chemical waste.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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